3-O-Acetyl-20-hydroxyecdysone

描述

属性

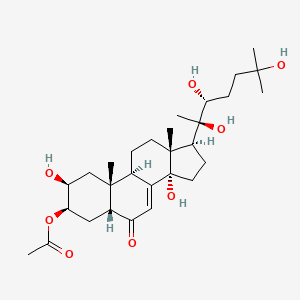

分子式 |

C29H46O8 |

|---|---|

分子量 |

522.7 g/mol |

IUPAC 名称 |

[(2S,3R,5R,9R,10R,13R,14S,17S)-2,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C29H46O8/c1-16(30)37-22-14-19-20(31)13-18-17(26(19,4)15-21(22)32)7-11-27(5)23(8-12-29(18,27)36)28(6,35)24(33)9-10-25(2,3)34/h13,17,19,21-24,32-36H,7-12,14-15H2,1-6H3/t17-,19-,21-,22+,23-,24+,26+,27+,28+,29+/m0/s1 |

InChI 键 |

UWFCFVQTAHITKV-OQQOFWQASA-N |

手性 SMILES |

CC(=O)O[C@@H]1C[C@H]2C(=O)C=C3[C@@H]([C@]2(C[C@@H]1O)C)CC[C@]4([C@]3(CC[C@@H]4[C@](C)([C@@H](CCC(C)(C)O)O)O)O)C |

规范 SMILES |

CC(=O)OC1CC2C(=O)C=C3C(C2(CC1O)C)CCC4(C3(CCC4C(C)(C(CCC(C)(C)O)O)O)O)C |

产品来源 |

United States |

Foundational & Exploratory

Unveiling the Botanical Trove: A Technical Guide to the Natural Sources of 3-O-Acetyl-20-hydroxyecdysone

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Acetyl-20-hydroxyecdysone, an acetylated derivative of the potent phytoecdysteroid 20-hydroxyecdysone (B1671079), is a compound of increasing interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the current knowledge regarding its natural sources, drawing upon evidence from closely related acetylated ecdysteroids. It details presumptive botanical origins, presents quantitative data for analogous compounds to establish a baseline for future research, outlines detailed experimental protocols for extraction and analysis, and visualizes the established ecdysteroid signaling pathway. This document serves as a foundational resource for researchers seeking to explore the therapeutic potential of this specific phytoecdysteroid.

Introduction

Phytoecdysteroids are a class of plant-derived steroids that are structural analogues of insect molting hormones. 20-hydroxyecdysone is one of the most abundant and well-studied phytoecdysteroids, exhibiting a range of anabolic, adaptogenic, and protective properties. Its acetylated derivatives, such as this compound, are thought to possess modified bioavailability and bioactivity, making them intriguing candidates for drug development. While direct evidence for the natural occurrence of this compound is still emerging, the presence of other acetylated ecdysteroids in specific plant genera provides strong indications of its potential botanical sources. This guide synthesizes the available data to direct future research in this promising area.

Potential Natural Sources of this compound

Direct identification of this compound in specific plant species is not yet widely documented in publicly available literature. However, the established presence of other acetylated ecdysteroids in the Silene and Chenopodium genera makes them primary candidates for investigation.

-

Silene Genus: Various species within the Silene genus (Caryophyllaceae family) are known to produce a diverse array of phytoecdysteroids. Notably, 2-Deoxy-α-ecdysone 3-acetate has been isolated from Silene scabrifolia and 22-O-acetyl-20-hydroxyecdysone from Silene tatarinowii. The enzymatic machinery for acetylation of the ecdysteroid core structure is clearly present in this genus, suggesting that this compound may also be present, potentially as a minor constituent.

-

Chenopodium Genus: The Chenopodium genus, which includes the well-known quinoa (Chenopodium quinoa), is another promising source. Research has identified 2,3-monoacetonides of 20-hydroxyecdysone in Chenopodium album. The presence of modifications at the C-3 position of the 20-hydroxyecdysone backbone in this genus strongly suggests that 3-O-acetylation is a plausible biosynthetic step.

Further investigation into other ecdysteroid-rich plant families, such as Asteraceae (Serratula), Lamiaceae (Ajuga), and Commelinaceae (Cyanotis), may also yield this compound.

Quantitative Data on Related Acetylated Ecdysteroids

To provide a framework for anticipated yields, the following table summarizes quantitative data for closely related acetylated ecdysteroids and the more common 20-hydroxyecdysone found in candidate plant genera. It is important to note that concentrations can vary significantly based on the plant part, developmental stage, and environmental conditions.

| Plant Species | Compound | Concentration (% of dry weight) | Plant Part | Reference |

| Silene praemixta | Total Ecdysteroids | 2.0% | Aerial Parts | [1] |

| Silene viridiflora | Total Ecdysteroids | 1.6% | Aerial Parts | [1] |

| Silene linicola | 20-hydroxyecdysone | 0.367% | Aerial Parts | [1] |

| Silene praemixta | 20-hydroxyecdysone | 0.27% | Aerial Parts | [1] |

| Silene viridiflora | 20-hydroxyecdysone | 0.35% | Aerial Parts | [1] |

| Chenopodium quinoa (seeds) | 20-hydroxyecdysone | 0.01% | Seeds |

Note: Data for this compound is not yet available and would require targeted analytical studies.

Experimental Protocols

The following protocols are adapted from established methods for the extraction, isolation, and quantification of 20-hydroxyecdysone and its derivatives. These can serve as a starting point for the targeted analysis of this compound.

Extraction and Preliminary Purification

This protocol outlines a general procedure for obtaining a crude ecdysteroid-rich extract from plant material.

Methodology:

-

Plant Material Preparation: Air-dry the collected plant material (e.g., aerial parts of Silene species) at room temperature, shielded from direct sunlight. Grind the dried material into a fine powder.

-

Extraction: Macerate the powdered plant material in methanol (B129727) (1:10 w/v) for 24 hours at room temperature. Filter the extract to remove solid plant debris.

-

Solvent Evaporation: Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

-

Liquid-Liquid Partitioning: Dissolve the crude extract in a mixture of water and methanol (1:1 v/v). Perform successive extractions with a non-polar solvent like hexane (B92381) to remove lipids and chlorophyll. Discard the hexane phase.

-

Further Partitioning: Subsequently, perform partitioning of the aqueous methanol phase against a solvent of intermediate polarity, such as ethyl acetate, to separate different classes of compounds. The ecdysteroids are expected to be in the more polar fractions.

Isolation by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the analytical or semi-preparative isolation of this compound.

Methodology:

-

Sample Preparation: Dissolve the ecdysteroid-enriched fraction in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

Chromatographic System:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B) is commonly used. A starting gradient could be 80% A / 20% B, increasing to 50% A / 50% B over 30 minutes. The more non-polar nature of the acetylated compound may require a higher initial concentration of the organic solvent compared to 20-hydroxyecdysone.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 242 nm, which corresponds to the characteristic absorbance of the ecdysteroid chromophore.

-

-

Fraction Collection: Collect fractions corresponding to the peak suspected to be this compound based on its retention time relative to a 20-hydroxyecdysone standard (it should elute later).

-

Structure Elucidation: Confirm the identity of the isolated compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Ecdysteroid Signaling Pathway

The biological effects of ecdysteroids are primarily mediated through their interaction with a nuclear receptor complex. The generally accepted signaling pathway for 20-hydroxyecdysone is as follows, and it is hypothesized that this compound may act through a similar mechanism, potentially with altered receptor affinity or cellular uptake.

-

Cellular Entry: Being lipophilic, ecdysteroids can cross the cell membrane to enter the cytoplasm.

-

Receptor Binding: In the nucleus, the ecdysteroid binds to the Ecdysone Receptor (EcR), a ligand-activated transcription factor.

-

Heterodimerization: The ligand-bound EcR forms a heterodimer with the Ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).

-

DNA Binding: This EcR/USP heterodimer binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes.

-

Gene Transcription: The binding of the complex to EcREs recruits co-activator proteins and initiates the transcription of early response genes, which in turn regulate a cascade of downstream genes responsible for the physiological response.

Conclusion

While the direct isolation of this compound from a natural source awaits definitive confirmation in peer-reviewed literature, the evidence strongly points towards the Silene and Chenopodium genera as prime candidates for its discovery. The presence of analogous acetylated ecdysteroids within these plants provides a solid foundation for targeted phytochemical investigations. The experimental protocols and pathway diagrams presented in this guide offer a robust starting point for researchers to successfully isolate, quantify, and characterize the biological activity of this promising compound. Further research is warranted to unlock the full therapeutic potential of this compound.

References

Isolating 3-O-Acetyl-20-hydroxyecdysone from Cyanotis arachnoidea: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the isolation and purification of 3-O-Acetyl-20-hydroxyecdysone, a phytoecdysteroid found in Cyanotis arachnoidea. The document outlines detailed experimental protocols, from extraction to chromatographic separation, based on available scientific literature. Quantitative data, where available, is presented in tabular format for clarity. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the isolation process and a hypothesized signaling pathway for ecdysteroids, offering a comprehensive resource for researchers in natural product chemistry and drug development.

Introduction

Cyanotis arachnoidea, a plant rich in phytoecdysteroids, is a significant industrial source of these bioactive compounds. Phytoecdysteroids, including the prominent 20-hydroxyecdysone (B1671079) and its derivatives, have garnered attention for their potential pharmacological applications, such as anabolic and adaptogenic effects, without the androgenic side effects of synthetic steroids. Among the various ecdysteroids present in C. arachnoidea, this compound is a notable acetylated derivative. Acetylation can significantly modulate the biological activity of ecdysteroids, making the isolation and study of such compounds a key area of research.

This guide aims to provide a comprehensive technical overview of the methodologies for isolating this compound from C. arachnoidea extracts.

Data Presentation

While specific quantitative yields for this compound are not extensively reported in the literature, the following tables summarize the types of data relevant to its isolation and characterization.

Table 1: Chromatographic Methods Employed in the Isolation of Ecdysteroids from Cyanotis arachnoidea

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase Components | Reference |

| Column Chromatography | Alumina, Silica (B1680970) Gel | n-Hexane, Acetone, Chloroform, Methanol (B129727) | [1] |

| Octadecyl Silane (B1218182) (ODS) Column Chromatography | C18 Silica Gel | Acetonitrile (B52724), Water | [1] |

| Centrifugal Partition Chromatography (CPC) | Liquid-Liquid | n-Hexane, Ethyl Acetate, Methanol, Water | [2] |

| High-Performance Liquid Chromatography (HPLC) | C18 or Biphenyl | Acetonitrile, Methanol, Water | [3][4] |

| Thin Layer Chromatography (TLC) | Silica Gel | - | [1] |

Table 2: Spectroscopic Data for the Characterization of 20-hydroxyecdysone Acetates

| Spectroscopic Method | Key Observations for Acetylated Ecdysteroids | Reference |

| ¹H NMR | Presence of a singlet peak around δ 2.1 ppm corresponding to the acetyl group protons. Downfield shift of the proton attached to the carbon bearing the acetyl group. | [3] |

| ¹³C NMR | Presence of a carbonyl signal for the acetyl group around δ 172 ppm and a methyl signal around δ 21 ppm. | [3] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the addition of an acetyl group (42 Da) to 20-hydroxyecdysone. | [1] |

Experimental Protocols

The following protocols are a composite representation based on methodologies described in the scientific literature for the isolation of ecdysteroids from C. arachnoidea.

Extraction

-

Plant Material Preparation: Air-dried and powdered whole plant or roots of Cyanotis arachnoidea are used as the starting material.

-

Solvent Extraction: The powdered plant material is typically extracted with methanol or ethanol (B145695) at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

A multi-step chromatographic approach is essential to isolate this compound from the complex crude extract.

Step 1: Initial Fractionation using Column Chromatography

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of n-hexane and acetone, gradually increasing in polarity. For example, starting with 100% n-hexane and gradually increasing the proportion of acetone.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

Step 2: Reversed-Phase Chromatography

-

Stationary Phase: Octadecyl silane (C18) silica gel.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, starting with a higher proportion of water and gradually increasing the organic solvent.

-

Fraction Analysis: Fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

Step 3: High-Performance Liquid Chromatography (HPLC) Purification

-

Column: A preparative or semi-preparative reversed-phase C18 column.

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is commonly used. The exact composition should be optimized based on analytical HPLC results.

-

Detection: UV detection at a wavelength of approximately 254 nm.

-

Isolation: The peak corresponding to this compound is collected. The purity of the isolated compound should be confirmed by analytical HPLC.

Alternative Technique: Centrifugal Partition Chromatography (CPC)

CPC, a liquid-liquid chromatography technique, can be employed for the separation of ecdysteroids. A typical biphasic solvent system for this purpose is composed of n-hexane, ethyl acetate, methanol, and water (e.g., in a 1:5:1:5 v/v/v/v ratio).[2]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Hypothesized Signaling Pathway

While the specific signaling pathway for this compound is not well-elucidated, it is hypothesized to be similar to that of 20-hydroxyecdysone in mammals, which involves the PI3K/Akt pathway.

Conclusion

The isolation of this compound from Cyanotis arachnoidea is a multi-step process requiring a combination of extraction and chromatographic techniques. While the general methodology is established, there is a need for more detailed quantitative studies to determine the precise yields and purity at each stage of the isolation process. The provided protocols and workflows serve as a valuable starting point for researchers aiming to isolate and study this and other acetylated ecdysteroids. Further research into the specific biological activities and signaling pathways of this compound will be crucial in unlocking its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Centrifugal partition chromatography in the isolation of minor ecdysteroids from Cyanotis arachnoidea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ecdysteroid-containing food supplements from Cyanotis arachnoidea on the European market: evidence for spinach product counterfeiting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Technical Guide to the Chemical Structure Elucidation of 3-O-Acetyl-20-hydroxyecdysone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data analysis involved in the chemical structure elucidation of 3-O-Acetyl-20-hydroxyecdysone, a naturally occurring phytoecdysteroid. The following sections detail the experimental protocols for isolation and the spectroscopic data that are crucial for its structural determination, including mass spectrometry and a complete analysis of its 1D and 2D Nuclear Magnetic Resonance (NMR) spectra.

Introduction

This compound is an acetylated derivative of the prominent insect molting hormone, 20-hydroxyecdysone. It is often found as a minor component in plant extracts, notably from species such as Cyanotis arachnoidea.[1][2][3] The structural elucidation of such natural products is fundamental for understanding their chemical properties, biological activities, and potential applications in drug development. This guide will walk through the systematic process of isolating and characterizing this compound.

Experimental Protocols

The isolation and purification of this compound from its natural source, typically the roots or whole plant of Cyanotis arachnoidea, involves a multi-step chromatographic process.[1][3]

1. Extraction: The dried and powdered plant material is exhaustively extracted with a 75% ethanol (B145695) solution at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

2. Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297). The ethyl acetate fraction, which typically contains the ecdysteroids, is collected and dried.

3. Chromatographic Purification: The ethyl acetate fraction is subjected to a series of column chromatography steps to isolate the target compound. A typical purification sequence is as follows:

- Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of chloroform (B151607) and methanol (B129727). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

- Octadecylsilyl (ODS) Column Chromatography: Fractions containing the compound of interest are further purified on an ODS column using a methanol-water gradient.

- Sephadex LH-20 Column Chromatography: This step is used for final purification, with methanol as the mobile phase, to remove any remaining impurities.

- Semi-preparative High-Performance Liquid Chromatography (HPLC): For obtaining a highly pure compound, a final purification step using semi-preparative HPLC with a C18 column and a methanol-water or acetonitrile-water mobile phase is employed.[2]

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound is determined through a combination of mass spectrometry and one- and two-dimensional NMR spectroscopy.

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) provides crucial information about the molecular weight and elemental composition of the compound. For this compound (C₂₉H₄₆O₈), the expected molecular weight is 522.32 g/mol . In positive ion mode, the ESI-MS spectrum would typically show a protonated molecular ion [M+H]⁺ at m/z 523.3. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

The fragmentation pattern in tandem mass spectrometry (MS/MS) can reveal structural features. Key fragmentations for ecdysteroids involve sequential losses of water molecules from the steroid nucleus and the side chain. The cleavage of the side chain between C20 and C22 is also a characteristic fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound, with assignments based on comparison with the parent compound, 20-hydroxyecdysone, and analysis of 2D NMR data.[4][5]

Table 1: ¹H NMR Data of this compound (in CD₃OD)

| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| 2 | ~3.85 | m | |

| 3 | ~4.95 | m | |

| 5 | ~2.35 | dd | 12.0, 4.0 |

| 7 | 5.80 | d | 2.5 |

| 9 | ~3.10 | m | |

| 17 | ~2.40 | m | |

| 18-H₃ | 0.88 | s | |

| 19-H₃ | 0.95 | s | |

| 21-H₃ | 1.20 | s | |

| 22 | ~3.40 | dd | 9.0, 2.5 |

| 26-H₃ | 1.18 | s | |

| 27-H₃ | 1.18 | s | |

| OAc-H₃ | 2.05 | s |

Table 2: ¹³C NMR Data of this compound (in CD₃OD)

| Position | Chemical Shift (δ, ppm) |

| 1 | ~38.0 |

| 2 | ~68.0 |

| 3 | ~71.0 |

| 4 | ~32.0 |

| 5 | ~51.0 |

| 6 | 204.0 |

| 7 | 122.0 |

| 8 | 167.0 |

| 9 | ~35.0 |

| 10 | ~39.0 |

| 11 | ~22.0 |

| 12 | ~32.0 |

| 13 | ~48.0 |

| 14 | 84.0 |

| 15 | ~32.0 |

| 16 | ~22.0 |

| 17 | ~50.0 |

| 18 | 18.0 |

| 19 | 24.0 |

| 20 | 78.0 |

| 21 | 22.0 |

| 22 | 78.0 |

| 23 | ~33.0 |

| 24 | ~43.0 |

| 25 | 77.0 |

| 26 | 30.0 |

| 27 | 30.0 |

| OAc-C=O | 172.0 |

| OAc-CH₃ | 21.0 |

2D NMR Spectroscopy

Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are essential for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecule.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two or three bonds. Key COSY correlations would be observed between H-2 and H-3, H-5 and its neighboring protons, and along the side chain protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign the carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is critical for establishing the overall carbon skeleton and the position of substituents. A key HMBC correlation for this compound would be from the acetyl protons (δ ~2.05 ppm) to the C-3 carbon (δ ~71.0 ppm), confirming the position of the acetate group.

The following diagram illustrates some of the key HMBC and COSY correlations that are instrumental in the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern separation and spectroscopic techniques. The detailed experimental protocols and comprehensive analysis of mass spectrometry and 1D/2D NMR data, as outlined in this guide, provide a robust framework for the unambiguous characterization of this and other related natural products. This foundational knowledge is indispensable for further research into the biological activities and potential therapeutic applications of this class of compounds.

References

- 1. [Isolation and analysis of a new phytoecdysteroid from Cyanotis arachnoidea C. B. Clarke] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Isolation and identification of steroids from Cyanotis arachnoidea and their anti-HSV-1 activities in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthesis of Acetylated Ecdysteroids in Plants

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Phytoecdysteroids are a class of plant-derived secondary metabolites structurally analogous to insect molting hormones. They function as potent defense compounds against phytophagous insects and possess a wide array of pharmacological activities in mammals, making them of significant interest for drug development. The biosynthesis of these complex polyhydroxylated steroids begins with acetyl-CoA and proceeds through the mevalonate (B85504) pathway to form a sterol backbone, which is then subjected to a series of oxidative modifications. A further layer of structural diversity is introduced by conjugation reactions, including acetylation. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway leading to acetylated ecdysteroids in plants. It details the core pathway, summarizes quantitative data for major phytoecdysteroids, provides in-depth experimental protocols for their extraction and analysis, and uses pathway and workflow diagrams to illustrate key processes. This document highlights that while the general pathway is outlined, the specific enzymes, particularly the acetyltransferases responsible for the final acetylation step in plants, remain an active area for future research.

Introduction

Ecdysteroids are steroidal hormones that govern molting and metamorphosis in arthropods. Plants, in a remarkable example of convergent evolution, also synthesize these compounds, known as phytoecdysteroids. In plants, they do not function as hormones but as protective agents against insect herbivores, disrupting their development with lethal consequences.[1] The discovery of phytoecdysteroids in the 1960s opened a field of research that now encompasses over 500 known analogues, with 20-hydroxyecdysone (B1671079) (20E) being one of the most common.[2][3]

These compounds exhibit significant pharmacological potential in vertebrates, including anabolic, anti-diabetic, and hepatoprotective effects, without the androgenic side effects of anabolic steroids.[2] This has spurred interest in their application in medicine and as nutritional supplements. The structural diversity of phytoecdysteroids is enhanced through various modifications, including hydroxylation, glycosylation, and acetylation.[1] Acetylated ecdysteroids, such as ecdysone-22-O-acetate and 20-hydroxyecdysone-2,3,22-tri-O-acetate, represent a subset of these natural products whose specific biological roles and biosynthetic origins are still being uncovered.[4] This guide focuses on the biosynthetic pathway that leads to these acetylated derivatives.

The Core Ecdysteroid Biosynthetic Pathway

The biosynthesis of phytoecdysteroids is a multi-stage process that begins with simple precursors and builds the complex, polyhydroxylated sterol structure. Plants, unlike insects, can synthesize the core sterol nucleus de novo.[1]

Mevalonate Pathway Precursors

The journey starts with Acetyl-CoA , a central metabolite in the cell. The biosynthesis of phytoecdysteroids proceeds through the cytosolic mevalonate (MVA) pathway.[2][5] In this pathway, two molecules of acetyl-CoA are condensed by an Acetyl-CoA C-acetyltransferase (AACT) to form acetoacetyl-CoA.[6] A series of subsequent enzymatic steps leads to the formation of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These isoprenoid units are the universal precursors for all terpenoids, including sterols.

Formation of the Ecdysteroid Skeleton

Six isoprenoid units are condensed to form squalene, which is then cyclized to produce a tetracyclic triterpenoid (B12794562) scaffold like lanosterol.[7] From this point, the pathway diverges towards the formation of specific plant sterols. While insects utilize dietary cholesterol, plants can synthesize their own sterols. Evidence suggests that lathosterol (B1674540) or cholesterol serves as the direct precursor to the ecdysteroid backbone.[2]

The conversion of the sterol precursor into the characteristic ecdysteroid core involves a series of oxidative reactions, primarily hydroxylations at various carbon atoms and the formation of a 7-en-6-one chromophore.[7] These steps are catalyzed by cytochrome P450 monooxygenases.[8] It is important to note that while the general sequence of these modifications is understood, the specific plant enzymes homologous to the well-characterized "Halloween" genes (ecdysteroidogenic enzymes in insects) have not been identified.[8][9] This suggests that plants evolved a distinct set of enzymes to achieve the same chemical transformations. The pathway culminates in the production of foundational ecdysteroids like ecdysone (B1671078) and the highly common 20-hydroxyecdysone (20E).

Figure 1: Generalized biosynthetic pathway of acetylated phytoecdysteroids.

Acetylation of Phytoecdysteroids

Acetylation is a common terminal modification in plant secondary metabolism, often altering a compound's solubility, stability, and biological activity. In the context of phytoecdysteroids, acetate (B1210297) esters are one of several known conjugate forms.[1] Compounds such as ecdysone-2,3-di-O-acetate, ecdysone-22-O-acetate, and 20-hydroxyecdysone-2,3,22-tri-O-acetate have been isolated and characterized, demonstrating that acetylation can occur at various hydroxyl groups on the ecdysteroid scaffold.[4]

This modification is presumed to be the final step in the biosynthetic sequence, occurring after the core hydroxylated structure is formed. The reaction involves the transfer of an acetyl group from a donor molecule, typically acetyl-CoA, to a hydroxyl group on the ecdysteroid.

Important Note: While acetylated ecdysteroids are known to exist in plants, the specific enzymes—putatively phytoecdysteroid acetyltransferases—responsible for catalyzing this reaction have not yet been isolated or characterized. Identifying and understanding these enzymes is a key area for future research to fully elucidate the pathway.

Quantitative Analysis of Phytoecdysteroids

The concentration of phytoecdysteroids can vary dramatically between plant species and even between different tissues within the same plant, ranging from trace amounts to several percent of the dry weight.[10][11] High-accumulating species are sought after as commercial sources. While extensive quantitative data exists for major ecdysteroids like 20-hydroxyecdysone, specific data for their acetylated derivatives is scarce in the literature. The following table summarizes reported concentrations for prominent non-acetylated ecdysteroids.

| Plant Species | Plant Part | Phytoecdysteroid | Concentration (per dry weight) | Reference |

| Spinacia oleracea (Spinach) | Leaves | 20-Hydroxyecdysone | 0.52 - 428 µg/g | [12] |

| Spinacia oleracea (Spinach) | Leaves | Makisterone A | 2.18 - 67.2 µg/g | [12] |

| Chenopodium quinoa (Quinoa) | Seeds | 20-Hydroxyecdysone | 138 - 570 µg/g | [10] |

| Rhaponticum carthamoides | Plant | 20-Hydroxyecdysone | up to 1.5% | [10] |

| Cyanotis arachnoidea | Plant | 20-Hydroxyecdysone | up to 4-5% | [10] |

| Silene otites | Aerial Parts | 20-Hydroxyecdysone | High concentration | [13] |

Experimental Protocols for Ecdysteroid Analysis

The analysis of phytoecdysteroids, including their acetylated forms, involves a multi-step process of extraction, purification, and identification. Due to their polar nature, protocols must be optimized to efficiently separate them from other polar plant constituents like sugars and phenolics.[7][14]

Figure 2: Standard workflow for the extraction and analysis of phytoecdysteroids.

Extraction and Initial Purification

This protocol provides a general method for extracting ecdysteroids from dried plant material.

-

Preparation : Dry plant material (e.g., leaves, roots) at 50°C or by lyophilization. Grind the dried material into a fine powder to maximize surface area.[15]

-

Solid-Liquid Extraction (SLE) :

-

Weigh 1 g of powdered plant material into a flask.

-

Add 10 mL of an extraction solvent (e.g., 70-80% methanol (B129727) or ethanol (B145695) in water). The aqueous alcohol mixture efficiently extracts the polar ecdysteroids.[15]

-

Stir or sonicate the mixture at 60°C for 1-3 hours.

-

Separate the solvent from the plant material by filtration or centrifugation.

-

Repeat the extraction process on the plant residue two more times to ensure complete extraction.

-

-

Solvent Partitioning (Optional Cleanup) :

-

Pool the solvent extracts and evaporate the alcohol under reduced pressure.

-

Resuspend the remaining aqueous extract in water.

-

Perform a liquid-liquid partition by adding an equal volume of a non-polar solvent like n-hexane. Shake vigorously in a separatory funnel and discard the upper hexane (B92381) layer, which contains lipids and chlorophylls. Repeat this step if the plant material is rich in non-polar constituents.

-

Chromatographic Purification: Solid-Phase Extraction (SPE)

SPE is a rapid and effective method for sample cleanup and concentration prior to HPLC analysis.[12]

-

Cartridge Conditioning : Condition a C18 SPE cartridge (e.g., 500 mg) by sequentially passing 5 mL of methanol followed by 5 mL of water through it. Do not let the cartridge run dry.

-

Sample Loading : Load the aqueous crude extract from the previous step onto the conditioned C18 cartridge. Ecdysteroids will bind to the C18 stationary phase.

-

Washing : Wash the cartridge with 5-10 mL of water or a low-percentage (5-10%) methanol-water solution to elute highly polar impurities like sugars.

-

Elution : Elute the retained ecdysteroids with 5-10 mL of a more concentrated solvent, such as 50-100% methanol. Acetylated ecdysteroids, being slightly less polar, may elute with a slightly lower methanol concentration than their parent compounds.

-

Final Preparation : Evaporate the elution solvent to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.

Identification and Quantification: HPLC-MS/MS

High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for sensitive and selective quantification of ecdysteroids.[12]

-

Chromatographic Separation :

-

Column : Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient : A typical gradient would start at 10-20% B, increasing linearly to 90-100% B over 10-15 minutes, followed by a hold and re-equilibration. This separates ecdysteroids based on their polarity.

-

Flow Rate : 0.2-0.4 mL/min.

-

Injection Volume : 1-5 µL.

-

-

Mass Spectrometry Detection :

-

Ionization Source : Electrospray Ionization (ESI), typically in positive mode.

-

Analysis Mode : Multiple Reaction Monitoring (MRM). This highly selective mode requires knowledge of the precursor ion (the molecular weight of the target ecdysteroid) and a specific product ion (a characteristic fragment).

-

MRM Transitions : For each target analyte (e.g., 20-hydroxyecdysone, putative acetylated derivatives), specific precursor → product ion transitions must be determined by infusing pure standards. For example, for 20E (MW 480.6), a common transition is m/z 481.3 → 463.3.

-

-

Quantification : Create a calibration curve by injecting known concentrations of pure ecdysteroid standards. The concentration of the analytes in the plant extract is determined by comparing their peak areas to this standard curve.

Conclusion and Future Perspectives

The biosynthetic pathway of phytoecdysteroids in plants is a sophisticated metabolic process that transforms simple carbon precursors into potent defensive compounds. While the foundational steps through the mevalonate and sterol synthesis pathways are generally understood, the plant-specific enzymatic machinery for converting sterols into ecdysteroids and subsequently modifying them remains largely a "black box". The existence of acetylated ecdysteroids is confirmed, but the final, critical step of acetylation is catalyzed by as-yet-unidentified enzymes.

For researchers and drug development professionals, this knowledge gap represents a significant opportunity. The identification and characterization of the complete enzymatic cascade, including the putative phytoecdysteroid acetyltransferases, would enable the use of synthetic biology and metabolic engineering approaches. This could lead to the high-yield production of specific, pharmacologically valuable ecdysteroids in microbial or plant-based systems, paving the way for novel therapeutic applications.

References

- 1. scialert.net [scialert.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Ecdysteroids as Potent Enzyme Inhibitors and Verification of Their Activity Using In Vitro and In Silico Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. mdpi.com [mdpi.com]

- 7. Ecdysteroids: production in plant in vitro cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Frontiers | Transcriptional Regulators of Ecdysteroid Biosynthetic Enzymes and Their Roles in Insect Development [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 14. Extraction and monitoring of phytoecdysteroids through HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Enigmatic Role of 3-O-Acetyl-20-hydroxyecdysone in Insect Metamorphosis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Insect metamorphosis, a cornerstone of developmental biology, is orchestrated by the precise interplay of hormonal signals. The primary driver of this transformation is the steroid hormone 20-hydroxyecdysone (B1671079) (20E). While the functions of 20E are extensively documented, the biological significance of its various metabolites remains a frontier of entomological research. This technical guide delves into the current understanding of one such derivative, 3-O-Acetyl-20-hydroxyecdysone, exploring its putative role in the intricate process of insect metamorphosis. Although direct evidence for a specific signaling role of this compound is limited, this document synthesizes existing knowledge on ecdysteroid metabolism to propose its likely function as a key intermediate in the regulation of active 20E levels. This whitepaper provides a comprehensive overview of the biosynthesis, potential metabolic fate, and hypothetical biological functions of this acetylated ecdysteroid, alongside relevant experimental protocols and data pertaining to its precursor, 20-hydroxyecdysone, to serve as a foundational resource for future research and drug development endeavors.

Introduction: The Central Role of 20-Hydroxyecdysone in Metamorphosis

Insect metamorphosis is a dramatic and precisely controlled process involving extensive cell proliferation, differentiation, and programmed cell death, all of which are orchestrated by hormonal cues. The primary hormonal regulator of these developmental transitions is 20-hydroxyecdysone (20E), a steroid hormone synthesized from dietary cholesterol.[1][2] Pulses of 20E trigger the key events of molting and the transformation from larva to pupa and finally to the adult insect.[3] The biological activity of 20E is mediated through its binding to a nuclear receptor complex composed of the Ecdysone (B1671078) Receptor (EcR) and Ultraspiracle (USP).[4] This ligand-activated complex binds to specific DNA sequences, known as ecdysone response elements (EcREs), to regulate the transcription of a cascade of genes that drive metamorphic changes.[5]

The tight regulation of 20E titers in the hemolymph is critical for normal development. This is achieved through a balance of biosynthesis, transport, and inactivation. While the biosynthetic pathway of 20E is well-characterized, the metabolic pathways that inactivate and clear the hormone are less understood. It is in this context that metabolites such as this compound are of significant interest.

Biosynthesis and Metabolism of Ecdysteroids

The production of 20E begins with cholesterol, which is converted through a series of enzymatic steps, primarily occurring in the prothoracic glands, to ecdysone.[6] Ecdysone is then released into the hemolymph and converted to the active hormone, 20E, in peripheral tissues like the fat body.[4]

The inactivation of 20E is crucial to terminate its signal and allow for the precise timing of developmental events. Ecdysteroids can be inactivated through several pathways, including hydroxylation, epimerization, and conjugation.[7] Conjugation involves the addition of polar or non-polar molecules to the ecdysteroid structure, which can alter its solubility, transport, and receptor binding affinity. Common conjugates include sulfates, phosphates, and glucosides.[7] Apolar conjugates, such as fatty acid esters and acetates, have also been described.[7][8]

While specific details are sparse, it is plausible that this compound is formed through the enzymatic transfer of an acetyl group to the 3-hydroxyl position of 20E. This acetylation could serve several purposes:

-

Inactivation: Acetylation may reduce the binding affinity of 20E for its receptor, effectively inactivating the hormone.

-

Transport and Storage: The acetylated form may be a more stable, transportable, or storable form of the hormone, which can be later reactivated by deacetylation.

-

Excretion: Modification by acetylation could facilitate the excretion of the hormone from the insect's body.

The Putative Biological Role of this compound

Direct experimental evidence elucidating the specific biological role of this compound in insect metamorphosis is currently lacking in the scientific literature. However, based on the principles of steroid hormone metabolism, we can hypothesize its function.

The acetylation of 20E at the 3-position likely represents a step in the metabolic inactivation pathway. By modifying the structure of the hormone, acetylation would sterically hinder its ability to bind to the ligand-binding pocket of the Ecdysone Receptor (EcR). This would effectively terminate the 20E signal, allowing for the precise temporal control of gene expression required for metamorphosis.

Alternatively, this compound could act as a circulating, inactive prohormone. This would allow for the widespread distribution of the hormone throughout the insect's body in a protected form, which could then be locally reactivated by specific esterases in target tissues. This mechanism would provide an additional layer of spatial and temporal regulation of 20E signaling.

It is also worth noting that some studies on phytoecdysteroids (plant-derived ecdysteroids) have shown that acetylation can enhance their antimicrobial activity.[9] While this is not directly related to metamorphosis, it suggests that acetylation can modulate the biological activity of ecdysteroids.

Signaling Pathway

The signaling pathway of 20-hydroxyecdysone is well-established and serves as a framework for understanding the potential impact of its metabolites.

It is hypothesized that this compound would be unable to efficiently bind to the Ecdysone Receptor (EcR), thus preventing the activation of this pathway.

Quantitative Data on Ecdysteroid Titers

| Developmental Stage | Time After Puparium Formation (APF) | 20E Titer (pg/mg) |

| Late 3rd Instar Larva | -12 h | ~150 |

| White Prepupa | 0 h | ~250 |

| Mid-Prepupa | 6 h | ~400 |

| Late Prepupa | 12 h | ~150 |

| Pupa | 24 h | ~50 |

| Late Pupa | 72 h | ~20 |

Note: These values are approximate and can vary depending on the specific strain, rearing conditions, and analytical methods used.

Experimental Protocols

Investigating the biological role of this compound will require specific and sensitive experimental protocols. Due to the lack of established methods for this specific metabolite, the following protocols for the analysis of 20-hydroxyecdysone can be adapted and optimized.

Ecdysteroid Extraction from Insect Hemolymph or Tissues

-

Homogenization: Dissect tissues or collect hemolymph in ice-cold methanol (B129727). Homogenize the sample using a tissue grinder or sonicator.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the ecdysteroids.

-

Solid-Phase Extraction (SPE): Pass the supernatant through a C18 SPE cartridge pre-conditioned with methanol and water.

-

Elution: Wash the cartridge with water to remove polar impurities. Elute the ecdysteroids with a high percentage of methanol.

-

Drying: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in an appropriate solvent for analysis (e.g., methanol/water for HPLC).

Quantification by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: Utilize a reverse-phase HPLC system equipped with a C18 column and a UV detector set to 245 nm.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used for separation.

-

Standard Curve: Prepare a standard curve using a certified standard of this compound (if available) or 20-hydroxyecdysone.

-

Injection: Inject the reconstituted sample extract onto the column.

-

Data Analysis: Identify and quantify the peak corresponding to the ecdysteroid of interest by comparing its retention time and peak area to the standard curve.

In Vitro Receptor Binding Assay

-

Receptor Preparation: Express and purify the Ecdysone Receptor (EcR) and Ultraspiracle (USP) proteins.

-

Radioligand: Use a radiolabeled ecdysteroid, such as [³H]ponasterone A, which has a high affinity for the EcR/USP complex.

-

Competition Assay: Incubate the receptor complex with the radioligand in the presence of varying concentrations of unlabeled this compound.

-

Separation: Separate the bound and free radioligand using a method such as filter binding or size-exclusion chromatography.

-

Quantification: Measure the amount of bound radioactivity.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) to assess its binding affinity.

Future Directions and Implications for Drug Development

The study of this compound and other ecdysteroid metabolites represents a promising avenue for both fundamental and applied research. A thorough understanding of the enzymes responsible for the acetylation and deacetylation of 20E could provide novel targets for the development of insect-specific growth regulators. By disrupting the normal metabolism of 20E, it may be possible to interfere with metamorphosis and control pest populations.

Furthermore, elucidating the precise biological activity, if any, of this compound is crucial. Should this metabolite possess unique signaling properties, it could open up new avenues for understanding the complexity of hormonal regulation in insects.

Future research should focus on:

-

Identification and characterization of the acetyltransferases and esterases involved in the metabolism of this compound.

-

Precise quantification of this compound titers throughout insect development using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

-

In vivo functional studies using genetic techniques like RNA interference (RNAi) or CRISPR-Cas9 to modulate the levels of the enzymes involved in its metabolism and observe the effects on metamorphosis.

-

Comparative studies across different insect orders to determine the conservation and potential diversification of this metabolic pathway.

Conclusion

While the definitive biological role of this compound in insect metamorphosis remains to be fully elucidated, current knowledge of ecdysteroid metabolism strongly suggests its involvement in the inactivation and regulation of the active hormone, 20-hydroxyecdysone. As a putative inactive metabolite, it likely plays a critical role in the precise temporal control of hormonal signaling that is essential for normal development. The methodologies and conceptual frameworks presented in this whitepaper, largely based on our extensive understanding of 20-hydroxyecdysone, provide a solid foundation for future investigations into this and other ecdysteroid derivatives. Unraveling the complete picture of ecdysteroid metabolism will not only deepen our understanding of insect endocrinology but also pave the way for the development of novel and selective insect control strategies.

References

- 1. 20-Hydroxyecdysone - Wikipedia [en.wikipedia.org]

- 2. Control of the insect metamorphic transition by ecdysteroid production and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ecdysone oxidase and 3-dehydroecdysone-3β-reductase contribute to the synthesis of ecdysone during early embryonic development of the silkworm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 20-Hydroxyecdysone (20E) signaling as a promising target for the chemical control of malaria vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The steroid hormone 20-hydroxyecdysone binds to dopamine receptor to repress lepidopteran insect feeding and promote pupation | PLOS Genetics [journals.plos.org]

- 6. Shade is the Drosophila P450 enzyme that mediates the hydroxylation of ecdysone to the steroid insect molting hormone 20-hydroxyecdysone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eje.cz [eje.cz]

- 8. plantarchives.org [plantarchives.org]

- 9. researchgate.net [researchgate.net]

- 10. Discrete Pulses of Molting Hormone, 20-Hydroxyecdysone, During Late Larval Development of Drosophila melanogaster: Correlations With Changes in Gene Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

Unveiling 3-O-Acetyl-20-hydroxyecdysone: A Technical Guide on its Discovery, Chemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-O-Acetyl-20-hydroxyecdysone, a naturally occurring phytoecdysteroid. The document delves into the historical context of its discovery, detailing its isolation from the medicinal plant Cyanotis arachnoidea. It further outlines the methodologies for its characterization, including spectroscopic data, and explores potential synthetic strategies. A significant focus is placed on its biological activities, with a summary of available quantitative data. This guide also visualizes key experimental workflows and logical relationships to facilitate a deeper understanding of this compound for research and drug development purposes.

Introduction

Phytoecdysteroids, a class of steroid hormones found in plants, have garnered significant attention for their diverse biological activities in mammals, including anabolic, adaptogenic, and anti-diabetic effects. Among these, 20-hydroxyecdysone (B1671079) is the most extensively studied. Its acetylated derivative, this compound, has also been identified as a natural constituent in certain plant species. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for the scientific community.

Discovery and History

The discovery of this compound is intrinsically linked to the phytochemical investigation of ecdysteroid-rich plants. While the precise first report of its isolation is not definitively documented in readily available literature, significant work on the ecdysteroid composition of Cyanotis arachnoidea has led to its characterization. A notable study by Simon et al. (2016) published in Scientific Reports detailed the isolation and comprehensive spectroscopic analysis of "20-hydroxyecdysone 3-acetate" from a commercial extract of Cyanotis arachnoidea roots[1]. This research highlighted the presence of various minor ecdysteroids, including the 3-O-acetylated form, alongside the major component, 20-hydroxyecdysone. The plant, native to China, is a well-known source of phytoecdysteroids and is extensively used in food supplements[1].

Physicochemical Properties and Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

NMR Spectroscopy

The complete ¹H and ¹³C NMR signal assignments for this compound (referred to as 20-hydroxyecdysone 3-acetate) have been reported. These data are crucial for the unambiguous identification of the compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD) [1]

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 38.3 | 1.89, m; 1.48, m |

| 2 | 69.4 | 3.84, m |

| 3 | 72.1 | 5.05, m |

| 4 | 32.2 | 2.32, dd, 15.2, 4.9; 2.08, dd, 15.2, 2.7 |

| 5 | 51.5 | 2.34, d, 2.1 |

| 6 | 206.1 | - |

| 7 | 122.0 | 5.82, d, 2.4 |

| 8 | 167.3 | - |

| 9 | 31.7 | 3.12, dd, 5.0, 2.4 |

| 10 | 38.0 | - |

| 11 | 21.7 | 1.95, m; 1.63, m |

| 12 | 32.0 | 2.38, m; 1.52, m |

| 13 | 48.4 | - |

| 14 | 84.8 | - |

| 15 | 32.2 | 2.10, m; 1.83, m |

| 16 | 21.8 | 2.38, m; 1.95, m |

| 17 | 50.1 | 2.45, d, 10.7 |

| 18 | 21.7 | 1.19, s |

| 19 | 24.5 | 0.97, s |

| 20 | 77.7 | - |

| 21 | 21.1 | 1.20, s |

| 22 | 77.7 | 3.34, dd, 10.7, 1.7 |

| 23 | 26.6 | 1.69, m; 1.28, m |

| 24 | 37.2 | 1.79, m; 1.46, m |

| 25 | 73.7 | - |

| 26 | 23.6 | 1.14, s |

| 27 | 70.8 | 3.37, s |

| Acetyl Group | ||

| C=O | 172.6 | - |

| CH₃ | 21.2 | 2.04, s |

Data extracted from Simon, A., et al. (2016). Scientific Reports, 6, 37322.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is instrumental in determining the molecular formula of this compound. The acetylation of one hydroxyl group on the 20-hydroxyecdysone molecule (C₂₇H₄₄O₇, M.W. 480.6 g/mol ) results in a molecular formula of C₂₉H₄₆O₈ with a corresponding increase in molecular weight.

Isolation and Synthesis

Isolation from Natural Sources

This compound is a minor constituent of Cyanotis arachnoidea extracts[1]. Its isolation requires extensive chromatographic procedures to separate it from the much more abundant 20-hydroxyecdysone and other related ecdysteroids.

Experimental Protocol: General Isolation Procedure for Ecdysteroids from Cyanotis arachnoidea

-

Extraction: The dried and powdered roots of Cyanotis arachnoidea are extracted with a polar solvent such as methanol (B129727) or ethanol.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on polarity. A common scheme involves partitioning between n-hexane, ethyl acetate, and water.

-

Column Chromatography: The enriched fraction is then subjected to multiple steps of column chromatography.

-

Normal-Phase Chromatography: Silica (B1680970) gel is a common stationary phase, with mobile phases consisting of solvent mixtures like chloroform-methanol or ethyl acetate-methanol.

-

Reversed-Phase Chromatography: C18-bonded silica is used with mobile phases such as methanol-water or acetonitrile-water gradients.

-

Centrifugal Partition Chromatography (CPC): This technique has been successfully applied for the isolation of minor ecdysteroids from Cyanotis arachnoidea extracts[2]. A suitable biphasic solvent system (e.g., n-hexane-ethyl acetate-methanol-water) is required.

-

-

Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

Caption: Generalized workflow for the isolation of this compound.

Chemical Synthesis

While a specific, detailed protocol for the synthesis of this compound is not prominent in the literature, its preparation would likely involve the selective acetylation of the C-3 hydroxyl group of 20-hydroxyecdysone. The challenge in such a synthesis lies in achieving regioselectivity, as 20-hydroxyecdysone possesses multiple secondary hydroxyl groups.

Proposed Synthetic Approach: Selective 3-O-Acetylation

-

Protection of Diols: The more reactive vicinal diols at C-2/C-3 and C-20/C-22 could be protected, for example, as acetonides. However, to achieve selective acetylation at C-3, a strategy that differentiates the C-2 and C-3 hydroxyls would be necessary.

-

Selective Acetylation: Alternatively, direct acetylation using a mild acetylating agent and carefully controlled reaction conditions (e.g., low temperature, specific base) might favor the acetylation of the equatorial C-3 hydroxyl group over the axial C-2 hydroxyl group.

-

Deprotection: If protecting groups are used, a final deprotection step would be required to yield this compound.

Caption: A plausible synthetic route to this compound.

Biological Activity

The biological activities of this compound have not been as extensively studied as its parent compound. However, initial studies and the activities of other acetylated ecdysteroids suggest it may possess interesting pharmacological properties.

A study on the antimicrobial activity of 20-hydroxyecdysone and its acetates found that the introduction of acetyl groups significantly increased antibacterial activity against microbes that cause inflammatory and purulent processes[3]. While this study focused on other acetates, it suggests a promising area of investigation for the 3-O-acetyl derivative.

Furthermore, a study utilizing ultra-high-performance liquid chromatography fingerprinting and network pharmacology identified this compound as one of the quality markers in Cyanotis arachnoidea for the treatment of diabetes mellitus. The study suggested that this and other active components may exert their hypoglycemic effects by modulating pathways such as TNF signaling and insulin (B600854) resistance[1].

Table 2: Summary of Investigated Biological Activities

| Biological Activity | Model System | Observed Effect | Quantitative Data (IC₅₀/EC₅₀) | Reference |

| Hypoglycemic | Network Pharmacology/In vitro (pancreatic islet β-cells) | Potential modulation of TNF signaling and insulin resistance pathways. | Not Reported | [1] |

| Antimicrobial | (General for acetylated ecdysteroids) | Increased activity against inflammatory microbes. | Not Reported for 3-O-acetyl derivative | [3] |

Signaling Pathways

The precise signaling pathways modulated by this compound are yet to be fully elucidated. However, it is hypothesized that its effects are likely mediated through pathways similar to those of 20-hydroxyecdysone.

In insects, 20-hydroxyecdysone binds to the ecdysone (B1671078) receptor (EcR), a nuclear receptor, which then forms a heterodimer with the ultraspiracle protein (USP). This complex binds to ecdysone response elements (EcREs) on DNA to regulate gene transcription, controlling processes like molting and metamorphosis.

In mammals, which lack the EcR, 20-hydroxyecdysone is thought to exert its effects through various mechanisms, including interaction with estrogen receptor beta (ERβ) and activation of the Mas1 receptor, a component of the renin-angiotensin system. It is plausible that this compound may also interact with these or other signaling pathways to elicit its biological effects. The network pharmacology study on Cyanotis arachnoidea suggests an influence on the PI3K/Akt and MAPK signaling pathways in pancreatic islet β-cells[1].

Caption: Hypothesized signaling pathways for this compound in mammals.

Conclusion and Future Directions

This compound is a naturally occurring phytoecdysteroid with potential therapeutic applications. While its presence in Cyanotis arachnoidea is established, further research is needed to fully understand its pharmacological profile. Future studies should focus on:

-

Definitive Discovery History: A thorough literature review to pinpoint the first report of its isolation and characterization.

-

Optimized Isolation and Synthesis: Development of efficient and scalable protocols for obtaining pure this compound.

-

Quantitative Bioactivity Studies: Comprehensive in vitro and in vivo studies to determine its efficacy and potency (IC₅₀/EC₅₀ values) in various disease models, particularly in relation to its potential anti-diabetic and antimicrobial activities.

-

Mechanism of Action: Detailed investigation of its molecular targets and signaling pathways to elucidate how it exerts its biological effects.

A deeper understanding of this compound will be crucial for unlocking its full potential as a lead compound in drug discovery and development.

References

- 1. Ecdysteroid-containing food supplements from Cyanotis arachnoidea on the European market: evidence for spinach product counterfeiting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Centrifugal partition chromatography in the isolation of minor ecdysteroids from Cyanotis arachnoidea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1H and 13C NMR investigation of 20-hydroxyecdysone dioxolane derivatives, a novel group of MDR modulator agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Properties of 3-O-Acetyl-20-hydroxyecdysone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Acetyl-20-hydroxyecdysone is a naturally occurring phytoecdysteroid, an acetylated derivative of the more abundant 20-hydroxyecdysone (B1671079). Found in plants such as Cyanotis arachnoidea, this compound is of growing interest to the scientific community due to its potential biological activities and its role as a marker for the quality control of herbal extracts.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an examination of the canonical ecdysteroid signaling pathway through which it likely exerts its biological effects. All quantitative data is summarized in structured tables, and key processes are visualized using logical diagrams to facilitate understanding and application in a research and development setting.

Core Physicochemical Properties

This compound shares the fundamental steroid skeleton of its parent compound, 20-hydroxyecdysone, with the key modification of an acetyl group at the C-3 position. This modification slightly increases its lipophilicity, which can influence its solubility, absorption, and chromatographic behavior. The core physicochemical data are summarized in Table 1.

| Property | Value | Source |

| IUPAC Name | [(2S,3R,5R,9R,10R,13R,14S,17S)-2,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,4,5,9,11,12,15,16,17-decahydro-3H-cyclopenta[a]phenanthren-3-yl] acetate (B1210297) | Predicted |

| Molecular Formula | C₂₉H₄₆O₈ | --- |

| Molecular Weight | 522.67 g/mol | --- |

| CAS Number | 22961-68-8 | --- |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in ethanol (B145695), slightly soluble in acetone (B3395972) and hot water, almost insoluble in ether. | [2] |

| Predicted Boiling Point | 707.3 ± 60.0 °C | --- |

| Predicted Density | 1.26 ± 0.1 g/cm³ | --- |

Spectral Data for Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern, which provides clues to the compound's structure. The acetylation at the C-3 position is expected to influence the fragmentation pattern compared to the parent molecule.

| MS Data Type | Expected Observation | Rationale |

| Molecular Ion (M+) | m/z 522 | Corresponds to the molecular weight of C₂₉H₄₆O₈. |

| Adducts | [M+H]⁺ at m/z 523, [M+Na]⁺ at m/z 545 | Common adducts formed during electrospray ionization (ESI). |

| Key Fragments | Loss of water (H₂O), loss of acetic acid (CH₃COOH), and cleavage of the side chain. | Ecdysteroids typically show sequential loss of water molecules from their multiple hydroxyl groups.[3][4] The acetyl group can be lost as acetic acid (60 Da). Side-chain cleavage is a characteristic fragmentation pathway for ecdysteroids.[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The most significant differences in the NMR spectra between 20-hydroxyecdysone and its 3-O-acetyl derivative will be observed around the A-ring of the steroid nucleus.[6][7]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Positions (Based on data for 20-hydroxyecdysone and its acetylated derivatives)[6][7][8]

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale for Shift (vs. 20-hydroxyecdysone) |

| H-3 | Downfield shift to ~4.0-4.2 ppm | Downfield shift | The acetyl group is electron-withdrawing, deshielding the attached proton and carbon. |

| C-3 | Downfield shift | Downfield shift | Direct effect of the electronegative oxygen from the acetyl group. |

| H-2 / C-2 | Upfield shift | Upfield shift | The acetylation at C-3 alters the electronic environment of the adjacent C-2 position. |

| H-4 / C-4 | Upfield shift | Upfield shift | Similar to the effect on C-2, the electronic environment is altered. |

| Acetyl CH₃ | ~2.0-2.1 ppm (singlet) | ~21 ppm (CH₃), ~170 ppm (C=O) | Characteristic chemical shifts for an acetate group. |

Experimental Protocols

Isolation and Purification of this compound

This compound is typically isolated from the roots of Cyanotis arachnoidea, where it co-occurs with 20-hydroxyecdysone and the 2-O-acetyl isomer.[9] A multi-step chromatographic process is required for its purification.

Protocol:

-

Extraction:

-

Dried and powdered root material of Cyanotis arachnoidea is exhaustively extracted with methanol (B129727) or ethanol at room temperature.

-

The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.

-

-

Solvent Partitioning:

-

The crude residue is suspended in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate, to remove fats, waxes, and other non-polar compounds. Ecdysteroids are typically enriched in the ethyl acetate and n-butanol fractions.

-

-

Column Chromatography (Initial Separation):

-

The enriched fraction is subjected to column chromatography on silica (B1680970) gel or alumina.

-

A gradient elution system is employed, starting with a non-polar solvent like chloroform and gradually increasing the polarity with methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a chloroform-methanol mobile phase. Ecdysteroids can be visualized by spraying with a vanillin-sulfuric acid reagent and heating.

-

-

High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Fractions containing the target compound are pooled, concentrated, and subjected to preparative reversed-phase HPLC (RP-HPLC).

-

A C18 column is typically used with a mobile phase consisting of a gradient of water and acetonitrile (B52724) or methanol.

-

Elution is monitored by a UV detector at approximately 245 nm, which is the absorption maximum for the α,β-unsaturated ketone chromophore in the ecdysteroid core.[10]

-

The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

-

References

- 1. Cyanotis Arachnoidea Extract - KS Nutripharma [ksnutripharma.com]

- 2. CYANOTIS ARACHNOIDEA ROOT EXTRACT - Ataman Kimya [atamanchemicals.com]

- 3. Detection and identification of 20-hydroxyecdysone metabolites in calf urine by liquid chromatography-high resolution or tandem mass spectrometry measurements and establishment of their kinetics of elimination after 20-hydroxyecdysone administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 20-Hydroxyecdysone | C27H44O7 | CID 5459840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1H and 13C NMR investigation of 20-hydroxyecdysone dioxolane derivatives, a novel group of MDR modulator agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Commercial Extract of Cyanotis arachnoidea Roots as a Source of Unusual Ecdysteroid Derivatives with Insect Hormone Receptor Binding Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LC/MS/MS identification of 20-hydroxyecdysone in a scorpion (Liocheles australasiae) and its binding affinity to in vitro-translated molting hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-O-Acetyl-20-hydroxyecdysone and its Natural Analogues

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ecdysteroids, a class of polyhydroxylated steroids, are hormones that play a crucial role in the molting and metamorphosis of arthropods. Their presence in various plant species, where they are termed phytoecdysteroids, has garnered significant interest due to their diverse biological activities in mammals, including anabolic, adaptogenic, anti-diabetic, and anti-inflammatory effects, without the androgenic side effects associated with conventional anabolic steroids. This technical guide focuses on 3-O-Acetyl-20-hydroxyecdysone and its prominent natural analogues, primarily 20-hydroxyecdysone (B1671079), providing a comprehensive overview of their chemical nature, biological activities, and the underlying molecular mechanisms. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation into the therapeutic potential of these compounds.

Introduction to this compound and its Analogues

This compound is a derivative of the most common and widely studied phytoecdysteroid, 20-hydroxyecdysone (also known as ecdysterone). Acetylation at the C-3 position represents a structural modification that can potentially alter the biological activity of the parent compound. While research on this compound is limited, studies on its parent compound and other natural analogues provide a strong foundation for understanding its potential pharmacological profile.

Natural Analogues of 20-hydroxyecdysone:

-

20-Hydroxyecdysone (20E): The most abundant and well-researched phytoecdysteroid.

-

Turkesterone: Considered to be one of the more potent ecdysteroids in terms of anabolic activity.[1]

-

Polypodine B: Another naturally occurring ecdysteroid with demonstrated biological activities.

-

Makisterone A: An ecdysteroid found in various plants and insects.[2]

Chemical Structures

The fundamental structure of ecdysteroids is the C27 steroid nucleus. Variations in hydroxylation, acetylation, and other substitutions give rise to a wide array of natural analogues.

| Compound | Chemical Structure |

| 20-Hydroxyecdysone | [Image of 20-Hydroxyecdysone chemical structure] |

| This compound | [Image of this compound chemical structure] |

| Turkesterone | [Image of Turkesterone chemical structure] |

| Polypodine B | [Image of Polypodine B chemical structure] |

| Makisterone A | [Image of Makisterone A chemical structure] |

Quantitative Biological Data

Quantitative data on the biological activities of this compound is scarce in publicly available literature. However, extensive research on 20-hydroxyecdysone provides valuable insights. The anabolic effects are often evaluated by measuring the increase in muscle fiber size or protein synthesis in vitro.

Table 1: Anabolic Activity of 20-Hydroxyecdysone in C2C12 Myotubes

| Compound | Concentration | Effect | Reference |

| 20-Hydroxyecdysone | 1 µM | Significant increase in myotube diameter | [3] |

| 20-Hydroxyecdysone | 0.1 - 1 µM | Increased protein synthesis | [3] |

Table 2: Comparative Biological Activities of 20-Hydroxyecdysone Analogues (Qualitative)

| Compound | Reported Anabolic Potency | Notes |

| Turkesterone | Potentially higher than 20-hydroxyecdysone | Primarily based on anecdotal evidence and limited studies.[1] |

| Polypodine B | Biologically active | Demonstrates inhibitory activity against Acanthamoeba castellani with an IC50 of 0.07 mg/mL.[4] |

| Makisterone A | Ecdysone (B1671078) receptor agonist | Binds to the heterodimeric ecdysone receptor with nanomolar affinity.[5] |

| This compound | Increased antibacterial activity compared to 20-hydroxyecdysone | One study suggests the 3-acetate is biologically inactive in the context of insect molting. |

Signaling Pathways

The biological effects of ecdysteroids are mediated through various signaling pathways. The anabolic effects in mammals are primarily attributed to the activation of the PI3K/Akt pathway, independent of androgen receptors.

Anabolic Signaling Pathway in Mammalian Muscle Cells

The anabolic activity of 20-hydroxyecdysone in skeletal muscle is primarily mediated through the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a key regulator of protein synthesis and cell growth.

Caption: Anabolic signaling of 20-hydroxyecdysone via the PI3K/Akt/mTOR pathway.

Ecdysone Receptor Signaling in Insects (Genomic Pathway)

In insects, ecdysteroids exert their effects by binding to a nuclear receptor complex, which then regulates gene expression.

Caption: Genomic signaling pathway of ecdysone in insects.

Experimental Protocols

C2C12 Myotube Hypertrophy Assay

This protocol details the in vitro assessment of the anabolic potential of ecdysteroids by measuring the diameter of C2C12 myotubes.

Materials:

-

C2C12 myoblast cell line

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Differentiation Medium: DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

-

Test compounds (this compound and its analogues) dissolved in a suitable solvent (e.g., DMSO).

-

Phosphate Buffered Saline (PBS)

-

Fixation solution: 4% paraformaldehyde in PBS.

-

Staining solution: Hematoxylin and Eosin (H&E) or immunofluorescence staining for a muscle-specific protein (e.g., Myosin Heavy Chain).

-

Microscope with imaging software.

Procedure:

-

Cell Seeding: Seed C2C12 myoblasts in a multi-well plate at a density that allows them to reach confluence within 24-48 hours.

-

Myoblast Proliferation: Culture the cells in Growth Medium until they reach approximately 80-90% confluency.

-

Induction of Differentiation: Replace the Growth Medium with Differentiation Medium to induce myoblast fusion into myotubes.

-

Myotube Formation: Culture the cells in Differentiation Medium for 4-6 days, replacing the medium every 48 hours, until mature, multinucleated myotubes are formed.

-

Compound Treatment: Treat the differentiated myotubes with various concentrations of the test compounds (e.g., 0.1, 1, 10 µM) for 48-72 hours. Include a vehicle control (solvent only).

-

Fixation and Staining:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Stain the myotubes using H&E or perform immunofluorescence staining according to standard protocols.

-

-

Image Acquisition and Analysis:

-

Acquire images of the stained myotubes using a microscope.

-

Using image analysis software, measure the diameter of at least 50-100 myotubes per treatment condition.

-

-

Data Analysis: Calculate the average myotube diameter for each treatment group and compare it to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine significance.

Caption: Workflow for the C2C12 myotube hypertrophy assay.

Luciferase Reporter Gene Assay for Ecdysone Receptor Activation